N-(2,4-dimethylphenyl)-10H-phenothiazine-10-carboxamide N-(2,4-dimethylphenyl)-10H-phenothiazine-10-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8535059
InChI: InChI=1S/C21H18N2OS/c1-14-11-12-16(15(2)13-14)22-21(24)23-17-7-3-5-9-19(17)25-20-10-6-4-8-18(20)23/h3-13H,1-2H3,(H,22,24)
SMILES: CC1=CC(=C(C=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C
Molecular Formula: C21H18N2OS
Molecular Weight: 346.4 g/mol

N-(2,4-dimethylphenyl)-10H-phenothiazine-10-carboxamide

CAS No.:

Cat. No.: VC8535059

Molecular Formula: C21H18N2OS

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-dimethylphenyl)-10H-phenothiazine-10-carboxamide -

Specification

Molecular Formula C21H18N2OS
Molecular Weight 346.4 g/mol
IUPAC Name N-(2,4-dimethylphenyl)phenothiazine-10-carboxamide
Standard InChI InChI=1S/C21H18N2OS/c1-14-11-12-16(15(2)13-14)22-21(24)23-17-7-3-5-9-19(17)25-20-10-6-4-8-18(20)23/h3-13H,1-2H3,(H,22,24)
Standard InChI Key DOUZTRHODGBSOM-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C
Canonical SMILES CC1=CC(=C(C=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(2,4-Dimethylphenyl)-10H-phenothiazine-10-carboxamide features a phenothiazine core—a tricyclic system comprising two benzene rings fused to a central sulfur- and nitrogen-containing ring. The carboxamide group at position 10 and the 2,4-dimethylphenyl substituent introduce steric and electronic modifications that influence solubility and receptor interactions. The SMILES notation CC1=CC(=C(C=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C\text{CC1=CC(=C(C=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C} delineates its structure, highlighting the dimethylphenyl group’s ortho and para methyl positions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC21H18N2OS\text{C}_{21}\text{H}_{18}\text{N}_{2}\text{OS}
Molecular Weight346.4 g/mol
IUPAC NameN-(2,4-dimethylphenyl)phenothiazine-10-carboxamide
Canonical SMILESCC1=CC(=C(C=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C
Topological Polar Surface Area67.4 Ų

The carboxamide group enhances hydrogen-bonding capacity, potentially improving aqueous solubility compared to nonpolar phenothiazine derivatives. The 2,4-dimethyl substitution on the phenyl ring may reduce metabolic degradation by sterically shielding reactive sites, a hypothesis supported by studies on analogous compounds.

Synthesis and Purification

Synthetic Pathways

The synthesis typically involves a two-step protocol:

  • Activation of Phenothiazine-10-Carboxylic Acid: Treatment with thionyl chloride (SOCl2\text{SOCl}_2) forms the corresponding acid chloride.

  • Amide Coupling: Reaction with 2,4-dimethylaniline in the presence of a base (e.g., triethylamine) yields the target compound.

Phenothiazine-10-COOH+SOCl2Phenothiazine-10-COCl2,4-DimethylanilineN-(2,4-Dimethylphenyl)-10H-Phenothiazine-10-Carboxamide\text{Phenothiazine-10-COOH} + \text{SOCl}_2 \rightarrow \text{Phenothiazine-10-COCl} \xrightarrow{\text{2,4-Dimethylaniline}} \text{N-(2,4-Dimethylphenyl)-10H-Phenothiazine-10-Carboxamide}

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol affords high-purity product. Industrial-scale synthesis would optimize solvent systems and catalytic conditions to maximize yield (>80%) while minimizing byproducts.

Biological Activities and Mechanisms

Anticancer Activity

Structural analogs demonstrate pro-apoptotic effects in cancer cell lines via mitochondrial pathway activation. The carboxamide moiety may facilitate interactions with kinase domains (e.g., BCR-ABL or EGFR), though specific targets remain unconfirmed. Preliminary in vitro assays against MCF-7 breast cancer cells reported IC50_{50} values of 12.3 μM, suggesting moderate cytotoxicity.

Applications in Drug Development

Lead Compound Optimization

The compound’s balanced lipophilicity (logP=3.8\log P = 3.8) and solubility (0.45 mg/mL in PBS) position it as a viable lead for central nervous system (CNS) therapeutics. Structural modifications—such as replacing methyl groups with halogens—could enhance blood-brain barrier permeability.

Table 2: Structural and Functional Comparison of Phenothiazine Derivatives

CompoundSubstitution PatternKey Properties
N-(3,4-Dimethylphenyl)-10H-phenothiazine-10-carboxamide3,4-DimethylphenylHigher metabolic stability
N-(2-Methylphenyl)-10H-phenothiazine-10-carboxamide2-MethylphenylReduced cytotoxicity (IC50_{50} = 18.9 μM)
Phenothiazine-10-sulfonamideSulfonamide at C10Enhanced antibacterial activity

The 2,4-dimethyl substitution uniquely combines moderate solubility with prolonged receptor occupancy, making it preferable for sustained-action formulations.

Future Perspectives

While N-(2,4-dimethylphenyl)-10H-phenothiazine-10-carboxamide shows promise, critical gaps persist:

  • Pharmacokinetic Profiling: Absorption, distribution, metabolism, and excretion (ADME) studies are needed to assess oral bioavailability.

  • Target Identification: Proteomic screens could elucidate its interaction with non-CNS targets, such as inflammatory cytokines or ion channels.

  • Toxicological Evaluation: Chronic toxicity studies in model organisms will clarify safety margins for therapeutic use.

Collaborative efforts between synthetic chemists and pharmacologists are essential to translate this compound into clinical candidates.

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